

Solubility Profile of Ezetimibe-d4 in Analytical Solvents: A Technical Guide

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Compound of Interest

Compound Name: Ezetimibe-d4

Cat. No.: B126205

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This technical guide provides a comprehensive overview of the solubility of **Ezetimibe-d4**, a deuterated analog of the cholesterol absorption inhibitor Ezetimibe, in various common analytical solvents. This information is critical for researchers, scientists, and drug development professionals working on analytical method development, formulation studies, and other research applications involving this stable isotope-labeled internal standard.

Core Data Presentation: Solubility of Ezetimibe-d4 and Ezetimibe

The following table summarizes the available solubility data for **Ezetimibe-d4** and its non-deuterated counterpart, Ezetimibe. It is important to note that while the solubility of a deuterated compound is expected to be very similar to the non-deuterated form, minor differences may exist. The data for Ezetimibe is provided as a close approximation in the absence of specific quantitative values for **Ezetimibe-d4**.

Solvent	Compound	Solubility	Temperature
Dimethyl Sulfoxide (DMSO)	Ezetimibe-d4	Soluble[1][2]	Not Specified
Ezetimibe	~15 mg/mL[3]	Not Specified	
Ezetimibe	≥15 mg/mL	Not Specified	
Ezetimibe-d4	200 mg/mL (ultrasonic)[4][5]	Not Specified	
Dimethylformamide (DMF)	Ezetimibe-d4	Soluble[1][2]	Not Specified
Ezetimibe	~20 mg/mL[3]	Not Specified	
Ezetimibe	≥15 mg/mL	Not Specified	
Ethanol	Ezetimibe-d4	Soluble[1][2]	Not Specified
Ezetimibe	~20 mg/mL[3]	Not Specified	
Ezetimibe	≥15 mg/mL	Not Specified	
Ezetimibe	Freely to very soluble[6]	Not Specified	
Methanol	Ezetimibe-d4	Soluble[1][2]	Not Specified
Ezetimibe	≥15 mg/mL	Not Specified	
Ezetimibe	Freely to very soluble[6]	Not Specified	
Acetonitrile	Ezetimibe	Soluble[7]	Not Specified
Acetone	Ezetimibe	Freely to very soluble[6]	
Ethyl Acetate	Ezetimibe-d4	Soluble[8][9]	Not Specified
Water	Ezetimibe	Practically insoluble[6][10]	Not Specified

Ezetimibe-d4	0.1 mg/mL (ultrasonic, 60°C)[4][5]	60°C
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Experimental Protocols: Determining Equilibrium Solubility

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[11][12] This protocol is a foundational technique in pharmaceutical and chemical research.

Principle

The shake-flask method involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute. This is achieved by adding an excess amount of the solid compound to the solvent and allowing it to equilibrate over a sufficient period.

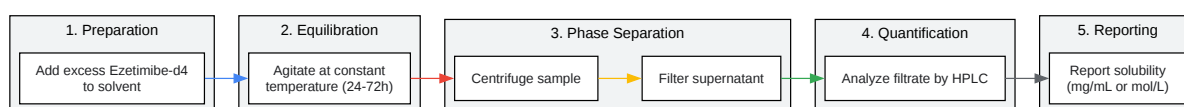
Detailed Methodology

- Preparation of the Sample:
 - Add an excess amount of **Ezetimibe-d4** to a known volume of the desired analytical solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask). The excess solid should be visually present throughout the experiment to ensure a saturated solution is maintained.
- Equilibration:
 - The container is then agitated at a constant temperature for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[11] A mechanical shaker or orbital agitator is commonly used for this purpose. The temperature should be precisely controlled and recorded as solubility is temperature-dependent.
- Phase Separation:

- Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of the solubility. Common techniques include:
 - Centrifugation: The sample is centrifuged at a high speed to pellet the undissolved solid.
 - Filtration: The supernatant is then carefully filtered through a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[11]
- Quantification of the Solute:
 - The concentration of **Ezetimibe-d4** in the clear, saturated filtrate is then determined using a suitable and validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.[11]
 - A calibration curve must be generated using standard solutions of **Ezetimibe-d4** of known concentrations to ensure accurate quantification.
- Data Reporting:
 - The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of **Ezetimibe-d4**.



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Caption: Workflow of the shake-flask method for solubility determination.

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